molecular formula C12H18O4 B14583972 Dodec-6-ynedioic acid CAS No. 61621-71-4

Dodec-6-ynedioic acid

Cat. No.: B14583972
CAS No.: 61621-71-4
M. Wt: 226.27 g/mol
InChI Key: VVDRIZWWAVQPLD-UHFFFAOYSA-N
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Description

Dodec-6-ynedioic acid is an organic compound with the molecular formula C12H18O4 It is a dicarboxylic acid featuring a triple bond between the sixth and seventh carbon atoms in its twelve-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodec-6-ynedioic acid can be synthesized through several methods. One common approach involves the oxidation of a precursor compound, such as a substituted alkylbenzene, using potassium permanganate (KMnO4). Another method includes the hydrolysis of nitriles, where the nitrile is first formed by an S_N2 reaction of a primary or secondary alkyl halide with cyanide ion (CN-), followed by hydrolysis to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions. The use of Grignard reagents with carbon dioxide (CO2) to form metal carboxylates, followed by protonation, is another method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Dodec-6-ynedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodec-6-enedioic acid.

    Reduction: Reduction reactions can convert it into different saturated or unsaturated derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) is commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed:

Scientific Research Applications

Dodec-6-ynedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dodec-6-ynedioic acid exerts its effects involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in acid-base reactions, form esters, and act as a ligand in coordination chemistry. Its unique structure allows it to interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

    Acetylenedicarboxylic acid: Another dicarboxylic acid with a triple bond, but with a shorter carbon chain.

    Dodec-6-enedioic acid: The reduced form of dodec-6-ynedioic acid, featuring a double bond instead of a triple bond.

Properties

CAS No.

61621-71-4

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

dodec-6-ynedioic acid

InChI

InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-10H2,(H,13,14)(H,15,16)

InChI Key

VVDRIZWWAVQPLD-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC#CCCCCC(=O)O

Origin of Product

United States

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